Ergocornine

概要

説明

エルゴコルニンは、結晶性のエルゴペプチドであり、エルゴトキシンから分離されたエルゴアルカロイドの一つです。真菌、特にクラビセプス属から得られる天然物です。 エルゴコルニンは、ドーパミン受容体アゴニストとしての役割で知られており、薬理学的特性について研究されています .

準備方法

合成経路と反応条件: エルゴコルニンは、さまざまな化学経路で合成できます。一般的な方法の一つは、リゼルグ酸を出発物質として用いる方法です。 合成は一般的に、中間体の形成、および目的の化学変換を達成するための特定の試薬や触媒の使用を含む、複数段階にわたります .

工業的生産方法: エルゴコルニンの工業的生産は、多くの場合、適切な基質上でのクラビセプス属菌の培養を行います。 菌は、エルゴコルニンを含むエルゴアルカロイドを生成し、その後、液体クロマトグラフィーや質量分析などの手法を用いて抽出し精製することができます .

化学反応の分析

反応の種類: エルゴコルニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、薬理学的特性を高めるために不可欠です .

一般的な試薬と条件: エルゴコルニンの化学反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、多くの場合、最適な収率と製品の純度を確保するために、制御された温度とpHレベルで行われます .

生成される主な生成物: エルゴコルニンの化学反応から生成される主な生成物は、用いられる特定の反応条件や試薬によって異なります。 例えば、酸化反応は、ヒドロキシル化された誘導体を生成する可能性があり、一方、還元反応は、化合物の還元形を生成する可能性があります .

科学研究への応用

エルゴコルニンは、幅広い科学研究への応用があります。化学では、エルゴアルカロイドの合成と反応性を研究するためのモデル化合物として使用されています。生物学では、エルゴコルニンは、細胞プロセスへの影響と治療薬としての可能性について研究されています。 医学では、神経疾患の治療における役割と、パーキンソン病などの疾患の潜在的な治療法として研究されています . 工業では、エルゴコルニンは医薬品の製造と、受容体相互作用を研究するための研究ツールとして使用されています .

科学的研究の応用

Ergocornine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of ergot alkaloids. In biology, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its role in treating neurological disorders and as a potential treatment for conditions such as Parkinson’s disease . In industry, this compound is used in the production of pharmaceuticals and as a research tool for studying receptor interactions .

作用機序

エルゴコルニンは、主にドーパミン受容体アゴニストとしての作用を通じて、その効果を発揮します。脳内のドーパミン受容体に結合し、ドーパミンの効果を模倣し、神経伝達物質の活動を調節します。 この相互作用は、気分の調節、運動制御、認知機能など、さまざまな生理学的プロセスに影響を与える可能性があります . エルゴコルニンの分子標的は、ドーパミン受容体、セロトニン受容体、アドレナリン受容体など、薬理学的効果に関与するものです .

類似の化合物との比較

類似の化合物には、エルゴクリプチンやエルゴクリスティンなど、エルゴコルニンと構造的類似性と薬理学的特性を共有するものがあります . エルゴコルニンは、その特定の受容体結合プロファイルと、潜在的な治療用途において独特です。 他のエルゴアルカロイドとは異なり、エルゴコルニンは、神経疾患の治療における潜在的な用途と、比較的低い毒性について研究されています .

類似の化合物のリスト

- エルゴクリプチン

- エルゴクリスティン

- エルゴタミン

- エルゴメトリン

類似化合物との比較

Similar compounds include ergocryptine and ergocristine, which share structural similarities and pharmacological properties with ergocornine . this compound is unique in its specific receptor binding profile and its potential therapeutic applications. Unlike some other ergot alkaloids, this compound has been studied for its potential use in treating neurological disorders and its relatively lower toxicity .

List of Similar Compounds

- Ergocryptine

- Ergocristine

- Ergotamine

- Ergometrine

生物活性

Ergocornine, an ergot alkaloid derived from the fungus Claviceps purpurea, is known for its diverse biological activities, particularly in relation to vascular and reproductive systems. This article provides a detailed examination of its biological activity, supported by case studies and research findings.

Overview of this compound

This compound is part of a larger class of compounds known as ergot alkaloids, which have been studied for their pharmacological effects. These compounds interact with various neurotransmitter systems, including serotonin (5-HT) and adrenergic receptors, leading to a range of physiological responses.

Pharmacological Effects

1. Vascular Effects:

this compound exhibits vasoconstrictive properties, although it is less potent than other ergot alkaloids like ergovaline and ergotamine. Research indicates that this compound's efficacy in inducing vasoconstriction is approximately one-tenth that of ergovaline .

2. Reproductive Effects:

Studies have shown that this compound can influence reproductive outcomes by affecting gestation. In a comparative study, this compound demonstrated significant activity in terminating gestation and inducing estrus in animal models. The estimated potency ratio for this compound relative to other ergot alkaloids was found to be 0.35 when compared to ergokryptine, which was the most effective in inducing these reproductive changes .

3. Neurotransmitter Activity:

this compound has been shown to increase 5-HT receptor activity without affecting presynaptic serotonin stores . This suggests a potential role in modulating serotonergic signaling pathways.

Case Studies

Several case studies have documented the effects of this compound in livestock:

- Case Study 1: A herd exposed to feed containing high levels of ergot alkaloids (including this compound) exhibited symptoms such as lameness and necrosis of the feet. The concentration of this compound contributed to a significant reduction in feed intake and overall health deterioration .

- Case Study 2: In another instance, an outbreak involving approximately 12,000 ppb of ergot alkaloids led to severe clinical signs including sloughing of hooves and reproductive failures among dairy cattle. The presence of this compound was noted alongside other alkaloids, indicating its contribution to the observed toxicity .

Research Findings

A comprehensive analysis of this compound's biological activity reveals several key findings:

特性

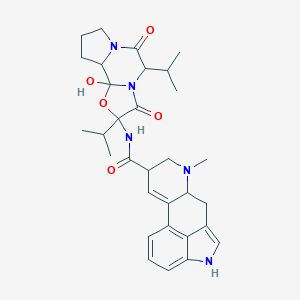

IUPAC Name |

N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGDMFEEDNVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971841 | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-36-3 | |

| Record name | Ergocornine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ergocornine's primary mechanism of action?

A1: this compound primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through this compound's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]

Q2: Can you elaborate on the downstream effects of this compound's prolactin inhibition?

A2: Inhibition of prolactin by this compound leads to a cascade of effects, most notably on the female reproductive system. These include:

- Interruption of Luteal Function: this compound administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]

- Blockage of Ovulation: Studies in rats have shown that this compound can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]

- Suppression of Lactation: this compound effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]

- Regression of Mammary Tumors: this compound has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, mass spectrometry has been extensively used to characterize this compound and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for this compound, providing valuable information for its detection and analysis. [, ]

Q5: How stable is this compound under different conditions?

A5: this compound's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.

Q6: How does this compound's structure relate to its activity?

A7: this compound belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]

Q7: Are there any analytical methods used to quantify this compound?

A7: Yes, several analytical techniques are available to quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify this compound in various matrices. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for this compound determination, especially in complex biological samples. [, ]

Q8: What are the key pharmacokinetic properties of this compound?

A10: Although detailed pharmacokinetic data on this compound is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.

Q9: Has this compound been evaluated in clinical trials?

A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored this compound's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。